molecular formula C15H12FN3O2S2 B11163572 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11163572
M. Wt: 349.4 g/mol
InChI Key: ZFQDMMMDEUYFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a methoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Coupling Reactions: The final step involves coupling the fluoro-methoxy substituted phenyl ring with the thiazole ring using a carboxamide linkage. This can be achieved through amide bond formation reactions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Material Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Uniqueness

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the thiazole ring also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12FN3O2S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H12FN3O2S2/c1-8-12(13(20)19-15-17-6-7-22-15)23-14(18-8)11-9(16)4-3-5-10(11)21-2/h3-7H,1-2H3,(H,17,19,20)

InChI Key

ZFQDMMMDEUYFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.